molecular formula C5H10N2O B11924701 3-(Aminomethyl)-3-methylazetidin-2-one

3-(Aminomethyl)-3-methylazetidin-2-one

Katalognummer: B11924701
Molekulargewicht: 114.15 g/mol
InChI-Schlüssel: RJGUXGAXNCOIBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Aminomethyl)-3-methylazetidin-2-one is a four-membered azetidinone ring compound with an aminomethyl group and a methyl group attached to the third carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-methylazetidin-2-one can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of 3-chloro-3-methylazetidin-2-one with ammonia or an amine can yield the desired compound. The reaction typically requires a solvent such as tetrahydrofuran (THF) and may be carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the selection of environmentally friendly reagents and solvents is crucial for sustainable industrial practices .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Aminomethyl)-3-methylazetidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Wirkmechanismus

The mechanism of action of 3-(Aminomethyl)-3-methylazetidin-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Aminomethyl)-3-methylazetidin-2-one is unique due to its four-membered ring structure, which imparts specific chemical reactivity and potential biological activity. Its structural features differentiate it from other similar compounds and make it a valuable subject of study in various fields .

Eigenschaften

Molekularformel

C5H10N2O

Molekulargewicht

114.15 g/mol

IUPAC-Name

3-(aminomethyl)-3-methylazetidin-2-one

InChI

InChI=1S/C5H10N2O/c1-5(2-6)3-7-4(5)8/h2-3,6H2,1H3,(H,7,8)

InChI-Schlüssel

RJGUXGAXNCOIBQ-UHFFFAOYSA-N

Kanonische SMILES

CC1(CNC1=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.